molecular formula C16H12 B11945028 Cycloocta[b]naphthalene

Cycloocta[b]naphthalene

Cat. No.: B11945028
M. Wt: 204.27 g/mol
InChI Key: LEJMABGWTPLFIC-NEOOSOLPSA-N
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Description

Cycloocta[b]naphthalene is an organic compound with the molecular formula C16H12 It is a polycyclic aromatic hydrocarbon, characterized by its fused ring structure, which includes both a cyclooctane ring and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloocta[b]naphthalene can be synthesized through various methods. One common approach involves the reduction of this compound using alkali metals in ethers. For instance, the reduction with potassium in 1,2-dimethoxyethane has been studied extensively . The reaction conditions and choice of solvent play a crucial role in determining the yield and purity of the product.

Industrial Production Methods: . These suppliers provide the compound for research purposes, often without detailed information on large-scale production techniques.

Chemical Reactions Analysis

Types of Reactions: Cycloocta[b]naphthalene undergoes various chemical reactions, including reduction, oxidation, and substitution. The reduction of this compound with alkali metals, such as potassium, leads to the formation of different radicals and dianions .

Common Reagents and Conditions:

    Reduction: Potassium in 1,2-dimethoxyethane.

    Oxidation and Substitution: Specific reagents and conditions for these reactions are less documented but can be inferred based on the general reactivity of polycyclic aromatic hydrocarbons.

Major Products: The reduction of this compound can lead to the formation of benzo[b]biphenylene and other structurally different radicals .

Mechanism of Action

The mechanism of action of cycloocta[b]naphthalene primarily involves its ability to form various radicals and dianions through reduction reactions. These species can undergo further transformations, leading to complex rearrangements and the formation of new compounds . The molecular targets and pathways involved in these reactions are determined by the specific conditions and reagents used.

Comparison with Similar Compounds

Cycloocta[b]naphthalene can be compared with other polycyclic aromatic hydrocarbons, such as:

Uniqueness: this compound’s uniqueness lies in its fused ring structure, which combines the properties of both cyclooctane and naphthalene

Properties

Molecular Formula

C16H12

Molecular Weight

204.27 g/mol

IUPAC Name

(6Z,8Z,10Z)-cycloocta[b]naphthalene

InChI

InChI=1S/C16H12/c1-2-4-8-14-12-16-10-6-5-9-15(16)11-13(14)7-3-1/h1-12H/b2-1-,3-1?,4-2?,7-3-,8-4-,13-7?,14-8?

InChI Key

LEJMABGWTPLFIC-NEOOSOLPSA-N

Isomeric SMILES

C\1=C\C=C/C2=CC3=CC=CC=C3C=C2\C=C1

Canonical SMILES

C1=CC=CC2=CC3=CC=CC=C3C=C2C=C1

Origin of Product

United States

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